5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-11-8-6-10(7-9-11)13-14(21-15(17)18-13)22(19,20)12-4-2-1-3-5-12/h1-9H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRSRHOCYGRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219612 | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866143-76-2 | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866143-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. In this case, 4-chlorophenylacetyl chloride can be reacted with thiourea to form the thiazole ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thiazole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations from Structural Variations
This contrasts with electron-donating groups (e.g., methyl in or methoxy in ), which may improve metabolic stability but reduce reactivity. Schiff base derivatives (e.g., ) introduce imine bonds, enabling π-stacking and hydrogen bonding with biological targets, as seen in kinase inhibitors .
The target compound’s benzenesulfonyl group balances polarity and aromatic interactions.
Biological Activity Trends :
Biological Activity
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a benzenesulfonyl group and a 4-chlorophenyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of 5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is . The presence of sulfur and nitrogen in its thiazole ring contributes to its diverse chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C15H11ClN2O2S |
| CAS Number | 866143-76-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzenesulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The thiazole moiety is known for its role in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives for their effectiveness against bacterial strains. The results showed that 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, suggesting a mechanism involving apoptosis induction. Specifically, it was found to target key signaling pathways involved in cell cycle regulation and apoptosis .
Study on DNase I Inhibition
A notable study synthesized several derivatives of thiazole compounds, including those related to 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine. These derivatives were evaluated for their inhibitory effects on bovine pancreatic DNase I. Compounds exhibited varying degrees of inhibition, with some showing nanomolar IC50 values, indicating their potential as therapeutic agents for conditions like Alzheimer's disease due to their dual inhibition properties .
Dual Inhibition of 5-Lipoxygenase and DNase I
Further research highlighted the dual inhibitory effects of certain thiazole derivatives on both DNase I and 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes. Compounds demonstrated significant inhibition with IC50 values as low as 50 nM for 5-LO, suggesting their potential use in anti-inflammatory therapies .
Comparison with Related Compounds
To better understand the specific biological activity of 5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | Lacks sulfonyl group | Weaker antimicrobial activity |
| 5-(Methylsulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | Contains methylsulfonyl instead of benzenesulfonyl | Different chemical reactivity and lower potency |
Q & A
Q. Answer :
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl protons appear as a doublet in aromatic regions) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous thiazole derivatives (e.g., C–S bond lengths of ~1.75 Å and dihedral angles between aromatic rings) .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Answer :
- Enzyme inhibition assays : Test against targets like acetylcholinesterase (AChE) or carbonic anhydrase (CA) using colorimetric methods (e.g., Ellman’s reagent for AChE) .
- Dose-response studies : Use IC₅₀ calculations to determine potency. For example, benzenesulfonamide analogs show IC₅₀ values in the µM range against CA isoforms .
- Cellular assays : Assess cytotoxicity via MTT assays on cancer cell lines, noting discrepancies between enzyme inhibition and cellular activity due to membrane permeability limitations .
What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationship (SAR) studies be optimized?
Q. Answer :
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improves enzyme binding affinity, as seen in analogs with 2,4-difluorophenyl groups .
- Heterocyclic replacements : Replacing the thiazole ring with oxadiazole or triazole moieties alters metabolic stability and target selectivity .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
How should researchers address contradictions in biological activity data across studies?
Answer :
Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or compound purity. For example:
- Batch variability : Impurities from incomplete synthesis (e.g., unreacted hydrazides) can skew results .
- Species-specific activity : Enzymatic assays using human vs. bovine CA isoforms show differing inhibition profiles .
- Validation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
What computational methods are suitable for predicting the compound’s environmental fate and toxicity?
Q. Answer :
- QSPR models : Predict biodegradability and bioaccumulation using descriptors like logP and molecular weight .
- Density Functional Theory (DFT) : Calculate redox potentials to assess persistence in environmental matrices .
- Toxicity databases : Compare with PubChem data for structurally related sulfonamides to infer ecotoxicological risks .
How does crystallographic data inform the compound’s solid-state stability and formulation design?
Q. Answer :
- Polymorphism screening : X-ray diffraction identifies stable crystalline forms. For example, hydrogen-bonding networks (N–H⋯O=S) enhance thermal stability .
- Hygroscopicity : Crystallographic packing density (derived from unit cell parameters) predicts moisture uptake, critical for storage conditions .
What safety protocols are recommended for handling this compound during synthesis?
Q. Answer :
- Waste management : Segregate reaction byproducts (e.g., POCl₃-derived residues) and dispose via certified hazardous waste facilities .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to sulfonamide intermediates .
How can comparative studies with analogs improve mechanistic understanding?
Q. Answer :
- Pharmacophore mapping : Compare inhibition profiles of 4-chlorophenyl vs. 4-methoxyphenyl analogs to identify essential substituents .
- Kinetic studies : Measure kcat/KM ratios for enzyme-inhibitor complexes to distinguish competitive vs. non-competitive binding .
What advanced statistical methods are applicable for analyzing high-throughput screening data?
Q. Answer :
- Multivariate analysis : Use PCA to reduce dimensionality in datasets with multiple biological endpoints (e.g., enzyme inhibition, cytotoxicity) .
- Machine learning : Train random forest models on structural descriptors to predict novel bioactive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
